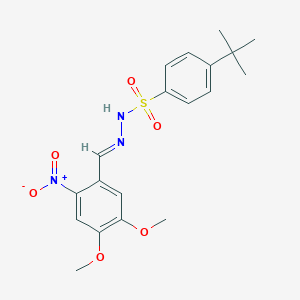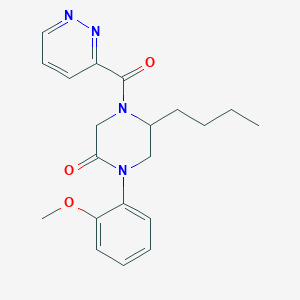![molecular formula C17H19N3O B5513103 6-(4-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5513103.png)
6-(4-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- The synthesis of similar pyridazine derivatives has been reported. For instance, compounds with various substitutions on the pyridazine ring, including methoxy groups, have been synthesized and examined for activity in the central nervous system (Barlin, Davies, Ireland, & Zhang, 1992).
Molecular Structure Analysis
- X-ray crystallography has been used to confirm the structure of pyridazine derivatives, providing insights into the molecular conformation of these compounds (Gómez et al., 1985).
Chemical Reactions and Properties
- Pyridazine compounds have shown varied reactivity, including ring-cleavage reactions when reacted with specific reagents (Gómez et al., 1985).
- Some pyridazine derivatives bind strongly to receptors in the brain, indicating their chemical affinity and reactivity (Barlin, Davies, & Ngu, 1988).
Physical Properties Analysis
- The physical properties of pyridazine derivatives, such as crystal structure and stability, can be elucidated through X-ray crystallography and other spectroscopic techniques (Gómez et al., 1985).
Chemical Properties Analysis
- The chemical properties, including reactivity and binding affinity, have been studied in various pyridazine derivatives. These compounds exhibit diverse chemical behaviors depending on their substitution patterns and reaction conditions (Barlin, Davies, & Ngu, 1988).
Applications De Recherche Scientifique
Synthesis and Central Nervous System Activity
Research into compounds structurally related to 6-(4-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine has explored their synthesis and potential central nervous system activity. Studies have focused on synthesizing various derivatives and assessing their binding affinity to rat brain membranes, indicating potential applications in neuropharmacology (Barlin et al., 1994; Barlin et al., 1992).
Antiviral Activity
Another area of research involves evaluating related compounds for their antiviral properties. Studies have identified potent inhibitors of rhinoviruses, showcasing the therapeutic potential of these compounds in treating viral infections (Andries et al., 2005).
Anticancer Properties
Investigations into the anticancer properties of pyrrolo[1,2-a]pyrazine derivatives have revealed that certain compounds exhibit strong inhibitory effects on the viability of human lymphoma U937 cells. This research highlights the potential of these derivatives in developing new anticancer therapies (Kim et al., 2019).
Herbicidal Activities
Research into 4-(3-Trifluoromethylphenyl)pyridazine derivatives, which are structurally related to the compound , has demonstrated significant herbicidal and bleaching activities. This suggests potential agricultural applications for controlling weed growth and improving crop production (Xu et al., 2012; Xu et al., 2008).
Anti-inflammatory Activity
A series of novel pyrrolo[2,3-d]pyrimidine derivatives, related to the compound of interest, have been synthesized and shown to possess significant anti-inflammatory activities. This research paves the way for the development of new anti-inflammatory drugs (Mohamed et al., 2012).
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For example, many pyridazine derivatives have been studied for their pharmacological activities, such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Orientations Futures
Propriétés
IUPAC Name |
6-(4-methoxyphenyl)-1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-10-16-12(3)20(13(4)17(16)11(2)19-18-10)14-6-8-15(21-5)9-7-14/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXDGQYAKPLVKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN=C(C2=C(N1C3=CC=C(C=C3)OC)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-benzylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5513037.png)
![4-[(3S*,4S*)-3,4-dihydroxy-4-methylpiperidin-1-yl]-1-(4-methoxyphenyl)-4-oxobutan-1-one](/img/structure/B5513050.png)


![5-ethyl-4-{[4-(mesitylmethoxy)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5513088.png)

![ethyl 4-[(6-methyl-4-quinazolinyl)amino]benzoate](/img/structure/B5513094.png)


![4-{[(3-methoxyphenyl)thio]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5513100.png)
![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5513104.png)

![5-[(2,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5513110.png)
